methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate, with the molecular formula C₁₉H₁₈N₄O₃, is a fascinating compound. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the condensation of 1H-benzotriazole-1-carboxylic acid with hydrazine hydrate, followed by esterification with methyl 4-formylbenzoate. The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substituent modifications are feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace functional groups.
Major Products:
The primary product of these reactions is this compound itself, with modified functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block in organic synthesis.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: Corrosion inhibition due to its benzotriazole moiety.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate stands out for its unique structure, similar compounds include:
Methyl 4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoyl]hydrazono}methyl)benzoate: (CAS: 307321-32-0).
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: (CAS: 52148-89-7).
Properties
CAS No. |
478385-10-3 |
---|---|
Molecular Formula |
C18H17N5O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(benzotriazol-1-yl)propanoylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)14-8-6-13(7-9-14)12-19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9,12H,10-11H2,1H3,(H,21,24)/b19-12+ |
InChI Key |
IUOVQVDVNOFKCC-XDHOZWIPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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